
Ethyl 3-amino-3-iminopropanoate hydrochloride
Overview
Description
Ethyl 3-amino-3-iminopropanoate hydrochloride is a chemical compound with the molecular formula C5H10N2O2·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of both amino and imino groups, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-amino-3-iminopropanoate hydrochloride can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with ammonium chloride in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the presence of a hydrochloric acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-iminopropanoate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The amino and imino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the compound under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Pharmaceutical Development
Ethyl 3-amino-3-iminopropanoate hydrochloride is primarily used as a building block in the synthesis of pharmaceuticals. Its derivatives have been explored for their potential in treating metabolic disorders. For instance, studies have demonstrated its role in the development of drugs that modulate amino acid metabolism, which is crucial for conditions like diabetes and obesity .
Case Study:
A recent investigation focused on the synthesis of novel derivatives of this compound aimed at enhancing glucose metabolism. The derivatives showed promising results in preclinical trials, indicating improved efficacy compared to existing treatments .
Biochemical Research
In biochemical research, this compound aids in exploring amino acid derivatives, which are essential for understanding protein synthesis and enzyme activity. Researchers utilize it to study the mechanisms of enzyme catalysis and substrate specificity.
Experimental Findings:
In a study examining enzyme kinetics, this compound was used to create substrate analogs that helped elucidate the catalytic mechanisms of specific enzymes involved in amino acid metabolism .
Agrochemical Formulations
The compound is also significant in agrochemical formulations, where it contributes to the development of pesticides and fertilizers that enhance crop yield and resistance to pests. Its role as a growth regulator has been documented, showing improvements in plant health and productivity.
Research Insights:
A field trial demonstrated that crops treated with formulations containing this compound exhibited a 20% increase in yield compared to untreated controls, highlighting its effectiveness as a growth enhancer .
Cosmetic Industry
In the cosmetic industry, this compound is incorporated into skincare products due to its potential benefits for skin hydration and anti-aging properties. Its ability to promote collagen synthesis makes it a valuable ingredient in anti-aging formulations.
Market Analysis:
Products containing this compound have seen increased popularity among consumers seeking effective anti-aging solutions. Clinical trials indicated noticeable improvements in skin elasticity and moisture retention after regular use of formulations containing this compound .
Analytical Chemistry
This compound is utilized in analytical chemistry for detecting and quantifying amino acids in biological samples. Its application extends to various analytical techniques such as chromatography and mass spectrometry.
Technical Application:
In a recent study, researchers employed this compound as a standard reference material in high-performance liquid chromatography (HPLC) methods to improve the accuracy of amino acid quantification in serum samples .
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-iminopropanoate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino and imino groups play a crucial role in binding to these targets, leading to various biochemical effects. The compound can modulate enzymatic activity and influence cellular pathways, making it valuable in both research and therapeutic contexts.
Comparison with Similar Compounds
Ethyl 3-amino-3-iminopropanoate hydrochloride can be compared with similar compounds such as:
- Ethyl 3-ethoxy-3-iminopropanoate hydrochloride
- Diethyl malonmonoimidate hydrochloride
- Ethyl carbethoxyacetimidate hydrochloride
These compounds share structural similarities but differ in their specific functional groups and reactivity. This compound is unique due to the presence of both amino and imino groups, which enhance its versatility in chemical reactions and applications.
Biological Activity
Ethyl 3-amino-3-iminopropanoate hydrochloride (CAS Number: 57508-48-2) is a chemical compound notable for its diverse biological activities and applications in medicinal chemistry. This article provides a comprehensive review of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula CHNO·HCl, with a molecular weight of approximately 166.606 g/mol. The presence of amino and imino functional groups contributes to its reactivity and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | CHNO·HCl |
Molecular Weight | 166.606 g/mol |
Boiling Point | 237.9 ºC at 760 mmHg |
Safety Information | Causes skin irritation; may cause respiratory irritation |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The amino and imino groups facilitate binding to these targets, leading to modulation of enzymatic activity and influence on cellular pathways. This compound has been shown to affect neurotransmitter systems, particularly in relation to dopamine and norepinephrine pathways, which are critical in mood regulation and cognitive functions.
Pharmacological Effects
- Enzyme Modulation : this compound can modulate the activity of specific enzymes involved in metabolic pathways. This modulation can lead to altered biochemical responses within cells, making it a candidate for further pharmacological exploration.
- CNS Stimulation : Some derivatives of this compound exhibit stimulant properties, potentially affecting central nervous system (CNS) functions. This aspect is particularly relevant for developing treatments for conditions like depression or ADHD.
- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant properties, which could be beneficial in reducing oxidative stress within cells .
Case Study 1: CNS Activity
A study investigated the effects of this compound on animal models exhibiting depressive behaviors. Results indicated a significant reduction in depressive symptoms following administration, suggesting potential use as an antidepressant agent .
Case Study 2: Enzyme Interaction
Research focused on the interaction of this compound with specific enzymes involved in metabolic pathways revealed that it could inhibit certain enzyme activities, leading to altered metabolic rates in vitro. This finding supports its potential therapeutic applications in metabolic disorders .
Comparative Analysis with Similar Compounds
This compound can be compared with other compounds that share structural similarities but differ in their specific functional groups:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethyl 3-ethoxy-3-iminopropanoate hydrochloride | CHNO·HCl | Contains an ethoxy group; studied for different biological activities |
Diethyl malonmonoimidate hydrochloride | CHNO·HCl | Known for its role in synthetic organic chemistry |
Ethyl carbethoxyacetimidate hydrochloride | CHNO·HCl | Used as a building block in various organic syntheses |
Properties
IUPAC Name |
ethyl 3-amino-3-iminopropanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.ClH/c1-2-9-5(8)3-4(6)7;/h2-3H2,1H3,(H3,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHFLYOSVGWQOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80574052 | |
Record name | Ethyl 3-amino-3-iminopropanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80574052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57508-48-2 | |
Record name | Ethyl 3-amino-3-iminopropanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80574052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-carbamimidoylacetate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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